Cas no 326815-18-3 (1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea)

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea 化学的及び物理的性質
名前と識別子
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- 326815-18-3
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea
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- インチ: InChI=1S/C20H15ClF3N3OS/c21-17-9-13(20(22,23)24)11-25-18(17)12-26-19(29)27-14-5-4-8-16(10-14)28-15-6-2-1-3-7-15/h1-11H,12H2,(H2,26,27,29)
- InChIKey: RJFGCLRXYWGAIK-UHFFFAOYSA-N
- ほほえんだ: S=C(NC1=CC=CC(OC2=CC=CC=C2)=C1)NCC3=NC=C(C(F)(F)F)C=C3Cl
計算された属性
- せいみつぶんしりょう: 437.0576455Da
- どういたいしつりょう: 437.0576455Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029192624-1g |
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |
326815-18-3 | 95% | 1g |
$868.60 | 2023-09-02 | |
Ambeed | A387670-1g |
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |
326815-18-3 | 95+% | 1g |
$851.0 | 2024-04-20 | |
Chemenu | CM170517-1g |
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |
326815-18-3 | 95% | 1g |
$1000 | 2021-08-05 | |
Chemenu | CM170517-1g |
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |
326815-18-3 | 95% | 1g |
$936 | 2023-02-18 | |
Crysdot LLC | CD11144853-1g |
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |
326815-18-3 | 95+% | 1g |
$1062 | 2024-07-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733325-1g |
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |
326815-18-3 | 98% | 1g |
¥7148.00 | 2024-05-19 |
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thioureaに関する追加情報
Professional Introduction to Compound with CAS No. 326815-18-3 and Product Name: 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea, identified by its CAS number 326815-18-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiourea class, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is further substituted with various functional groups. The molecular structure of this compound incorporates a 3-chloro-5-(trifluoromethyl)pyridine moiety linked to a methylthiourea group, which is further connected to a 3-phenoxyphenyl group. Such a structural arrangement imparts unique electronic and steric properties, making it a promising candidate for various biochemical applications.
The 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea molecule exhibits a high degree of complexity due to the interplay of multiple substituents. The 3-chloro-5-(trifluoromethyl)pyridine segment contributes electron-withdrawing effects through the fluorine atoms, while the chlorine atom introduces electrophilic characteristics at the pyridine ring. This dual functionality makes the compound an excellent scaffold for designing molecules with tailored reactivity. The methylthiourea component provides a nucleophilic site for further chemical transformations, allowing for the synthesis of more complex derivatives. Additionally, the 3-phenoxyphenyl group introduces bulkiness and hydrophobicity, which can influence both the solubility and binding affinity of the compound.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with thiourea-based structures. Thioureas have demonstrated efficacy in various biological processes due to their ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions. The 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea compound has been explored in several preclinical studies for its potential as an antimicrobial and antiviral agent. The presence of fluorine atoms in the 3-chloro-5-(trifluoromethyl)pyridine moiety enhances metabolic stability, which is a critical factor for drug development. Furthermore, the electron-withdrawing nature of these substituents can modulate the reactivity of the thiourea group, enabling selective functionalization.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The methylthiourea moiety serves as a reactive site for covalent bond formation with biological targets, enhancing drug binding affinity. Additionally, the 3-phenoxyphenyl group can be modified further to optimize pharmacokinetic properties, such as solubility and bioavailability. These attributes make this compound a valuable building block for drug discovery initiatives.
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorinated pyridine derivatives often necessitates specialized synthetic methodologies to ensure high yield and purity. Advanced techniques such as transition-metal catalysis and flow chemistry have been employed to streamline these processes. The ability to efficiently synthesize complex thioureas like this one underscores the progress in synthetic organic chemistry, enabling researchers to explore more intricate molecular architectures.
From a biochemical perspective, the interaction between this compound and biological targets can be modulated by subtle changes in its structure. For instance, altering the electronic properties of the pyridine ring or introducing additional substituents can fine-tune binding affinity and selectivity. Such modifications are crucial for developing drugs with minimal side effects and high therapeutic efficacy. Computational modeling techniques have played a pivotal role in understanding these interactions at a molecular level, providing insights into how structural changes influence biological activity.
The pharmaceutical industry has shown increasing interest in thiourea derivatives due to their broad spectrum of biological activities. Beyond antimicrobial applications, research has explored their potential in treating neurological disorders, where thioureas can act as modulators of neurotransmitter pathways. The unique combination of substituents in 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea positions it as a versatile scaffold for addressing diverse therapeutic challenges. As our understanding of disease mechanisms advances, compounds like this one are likely to play an increasingly important role in drug development pipelines.
The future direction of research on this compound will likely involve exploring its pharmacological profile through preclinical studies and clinical trials. Investigating its mechanism of action will provide critical insights into how it interacts with biological systems and whether it can be developed into a viable therapeutic agent. Additionally, green chemistry approaches may be employed to develop more sustainable synthetic routes for producing this compound on an industrial scale. Such efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion,1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea (CAS No. 326815-18-3) represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted biological potential. Its unique combination of functional groups makes it an excellent candidate for drug discovery initiatives aimed at treating various diseases. As research continues to uncover new applications for thiourea-based compounds,1((((((((((((((((((((((((((((((((
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